molecular formula C6H11ClOS B13615066 1-Chloro-4-(ethylsulfanyl)butan-2-one

1-Chloro-4-(ethylsulfanyl)butan-2-one

Cat. No.: B13615066
M. Wt: 166.67 g/mol
InChI Key: MHNRTQQJWKLEOC-UHFFFAOYSA-N
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Description

1-Chloro-4-(ethylsulfanyl)butan-2-one is a synthetic organic compound with the molecular formula C6H11ClOS and a molecular weight of 166.7 g/mol.

Preparation Methods

The synthesis of 1-Chloro-4-(ethylsulfanyl)butan-2-one typically involves the chlorination of 4-(ethylsulfanyl)butan-2-one. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure the selective formation of the desired product. Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Chloro-4-(ethylsulfanyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-4-(ethylsulfanyl)butan-2-one has a wide range of scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-4-(ethylsulfanyl)butan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atom and the ethylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways.

Comparison with Similar Compounds

1-Chloro-4-(ethylsulfanyl)butan-2-one can be compared with other similar compounds such as:

    1-Chloro-4-(methylsulfanyl)butan-2-one: This compound has a methylsulfanyl group instead of an ethylsulfanyl group, leading to differences in reactivity and physical properties.

    1-Chloro-4-(propylsulfanyl)butan-2-one: The presence of a propylsulfanyl group results in variations in steric effects and chemical behavior.

    1-Chloro-4-(butylsulfanyl)butan-2-one:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical characteristics.

Properties

Molecular Formula

C6H11ClOS

Molecular Weight

166.67 g/mol

IUPAC Name

1-chloro-4-ethylsulfanylbutan-2-one

InChI

InChI=1S/C6H11ClOS/c1-2-9-4-3-6(8)5-7/h2-5H2,1H3

InChI Key

MHNRTQQJWKLEOC-UHFFFAOYSA-N

Canonical SMILES

CCSCCC(=O)CCl

Origin of Product

United States

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